molecular formula C15H20N2O B1203299 (1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one

(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one

Cat. No. B1203299
M. Wt: 244.33 g/mol
InChI Key: FQEQMASDZFXSJI-XQQFMLRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thermospine is an alkaloid.

Scientific Research Applications

Photophysical Properties and Metal Ion Binding

The compound (1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one has been utilized in the study of fluorescent devices for protons and metal ions. Tamayo et al. (2005) synthesized and characterized new fluorescent systems that included similar macrocyclic ligands. These systems, which integrated pyridil-thioether-containing macrocycles and an anthracene moiety, showed significant changes in their absorption and emission spectra upon the addition of metal ions like Cu(II), Co(II), Ni(II), Zn(II), and Pd(II) (Tamayo et al., 2005).

Synthesis and Structural Analysis

The synthesis of related compounds, such as heptacyclo[7.7.0.02,6.03,15.04,12.05,10.011,16]-hexadeca-7,13-diene, has been documented. Barden and Paddonrow (1988) described the three-step synthesis process from a known diketone, highlighting the compound's novel dimer structure and perpendobiplanar D2d symmetry (Barden & Paddonrow, 1988).

Interaction with Mercury(II)

Tamayo et al. (2007) explored the complexation properties of similar macrocyclic ligands with Hg(II). Their research involved determining the stoichiometries of formed species and analyzing the fluorescent quenching of emissions upon Hg(II) addition. The study provided valuable insights into the ligand's metal ion binding capabilities and its potential applications in analytical chemistry (Tamayo et al., 2007).

Visible Light Sensitivity

Muramatsu, Toyota, and Suzuki (2005) reported on a cyclomer and its tautomeric dispiro compound formed from bispyridinyl diradical. Their study indicated that the cyclomer undergoes a photochemical reaction under visible light, leading to its valence tautomer with a dispiro structure. This research highlights the sensitivity of similar compounds to visible light and their potential applications in photophysics (Muramatsu, Toyota, & Suzuki, 2005).

properties

Product Name

(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one

InChI

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12+,13-/m0/s1

InChI Key

FQEQMASDZFXSJI-XQQFMLRXSA-N

Isomeric SMILES

C1CCN2C[C@@H]3C[C@@H]([C@@H]2C1)CN4C3=CC=CC4=O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O

synonyms

thermospine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
Reactant of Route 2
(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
Reactant of Route 3
(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
Reactant of Route 4
(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
Reactant of Route 5
(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
Reactant of Route 6
(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one

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